molecular formula C13H12O3 B1506471 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 533884-90-1

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B1506471
M. Wt: 216.23 g/mol
InChI Key: OMIQXCHFEPQCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” is a chemical compound with the molecular formula C13H12O31. It is intended for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one”. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry reactions. For a detailed synthesis procedure, it’s recommended to refer to specialized literature or databases.



Molecular Structure Analysis

The molecular structure of “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” is defined by its molecular formula, C13H12O31. Unfortunately, I couldn’t find more detailed information about its structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one”. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The molecular weight of “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” is 216.23 g/mol1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.


Scientific Research Applications

Cytotoxic Activity

A study isolated a new compound related to 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which demonstrated significant cytotoxicity against the human gastric cancer cell line SGC-7901 (Jun Liu et al., 2008).

Synthesis and Applications in Organic Chemistry:

  • Novel polystyrene-supported catalysts have been synthesized and tested in the Michael addition for the synthesis of Warfarin and its analogues (Matteo Alonzi et al., 2014).
  • Regiospecific synthesis and antibacterial and anticoagulant activities of novel isoxazoline chromene derivatives were studied, revealing the potential for further medicinal chemistry applications (Imen Zghab et al., 2017).

Fluorescence and Photovoltaic Properties

Fluorophore Properties

8-methoxy-4-methyl-2H-benzo[g]chromen-2-one has been identified for its unique fluorescence properties, particularly in protic environments, which may have applications in sensing technologies (S. Uchiyama et al., 2006).

Photovoltaic Applications

Chromen-2-one-based organic dyes were studied for their electronic and photovoltaic properties, particularly their applicability in dye-sensitized solar cells. The study offers insights into the efficiency of these compounds as photo-sensitizers, indicating potential for energy applications (E. Gad et al., 2020).

Photoreactivity and Crystal Structure

Photoreactivity

Studies on photoreorganization and phototransformation of certain chromen-4-ones have led to the synthesis of angular pentacyclic compounds, offering a method for the synthesis of complex organic scaffolds (Aarti Dalal et al., 2017; Radhika Khanna et al., 2015).

Crystal Structure Analysis

Research on the crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one highlights the detailed molecular architecture, which is important for understanding material properties and designing new compounds (Gabino Gonzalez-Carrillo et al., 2019).

Safety And Hazards

There is no specific safety and hazard information available for “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one”. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds for which limited safety information is available.


Future Directions

The future directions of research on “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” are not specified in the available data. Future research could potentially explore its synthesis, properties, and potential applications in various fields.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it’s recommended to refer to specialized literature or databases. Also, please handle all chemicals with care and use appropriate safety measures.


properties

IUPAC Name

8-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-8-5-6-12-11(7-8)9-3-2-4-10(9)13(14)16-12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIQXCHFEPQCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722185
Record name 8-Methoxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS RN

533884-90-1
Record name 8-Methoxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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